(1-Fluoroprop-1-en-1-yl)benzene
Description
Significance of Fluoroalkenes in Contemporary Organic Synthesis
Fluoroalkenes are recognized as important frameworks in various industrial fields, including the development of pharmaceuticals and agrochemicals. beilstein-journals.org They can serve as bioisosteres of amide bonds, offering enhanced metabolic stability and lipophilicity to parent compounds. beilstein-journals.orgacs.org This has led to their use in creating more effective drugs, such as inhibitors for enzymes like the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and dipeptidyl peptidase-4. beilstein-journals.org
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. nih.govlibretexts.org This significantly influences the electronic environment of the vinylic system. The carbon-fluorine bond is the strongest in organic chemistry, contributing to the unique properties of fluorinated compounds. technologynetworks.com While the inductive effect deactivates the aromatic ring to some extent, fluorine's lone pairs can participate in a weaker resonance effect, which donates electron density to the ortho and para positions. libretexts.org This dual influence of inductive withdrawal and resonance donation is a key factor in the reactivity of fluoroalkenes. scielo.org.mx The small size of the fluorine atom also plays a role in its steric interactions within the molecule. nih.govacs.org
The unique reactivity of fluoroalkenes makes them valuable intermediates in organic synthesis. acs.org They can participate in a variety of transformations, including cross-coupling reactions and cycloadditions. beilstein-journals.orgacs.org The development of methods to synthesize diverse fluoroalkenes is an active area of research, with techniques like the Shapiro fluorination and transition-metal catalyzed reactions offering pathways to these valuable compounds. technologynetworks.comorganic-chemistry.org The ability to selectively introduce fluorine and then further functionalize the molecule opens up a vast chemical space for the creation of novel compounds. technologynetworks.com
Structural Characteristics and Isomerism of (1-Fluoroprop-1-en-1-yl)benzene
The structure of this compound is characterized by a propylene (B89431) chain with a fluorine atom attached to the first carbon of the double bond, which is also connected to a benzene (B151609) ring. This arrangement gives rise to the possibility of geometric isomerism.
The restricted rotation around the carbon-carbon double bond in this compound leads to the existence of E/Z stereoisomers. studymind.co.ukcreative-chemistry.org.uk The designation of an isomer as E (entgegen, opposite) or Z (zusammen, together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comchemguide.co.uklibretexts.org For each carbon of the double bond, the substituents are assigned a priority based on their atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. creative-chemistry.org.uklibretexts.org
In the case of this compound, on one carbon of the double bond, we have a fluorine atom and a phenyl group. On the other carbon, we have a methyl group and a hydrogen atom.
Priority Assignment for E/Z Isomerism:
| Carbon of C=C | Substituent 1 | Priority | Substituent 2 | Priority |
| C1 | Fluorine (F) | High | Phenyl (C₆H₅) | Low |
| C2 | Methyl (CH₃) | High | Hydrogen (H) | Low |
Note: Priority is determined by the atomic number of the atom directly attached to the double bond. For the phenyl and methyl groups, the directly attached atom is carbon. To break the tie between the phenyl and fluorine on C1, we look at the atomic numbers (F=9, C=6). For the methyl and hydrogen on C2, the atomic numbers are C=6 and H=1.
This leads to the following isomers:
(Z)-(1-Fluoroprop-1-en-1-yl)benzene: The fluorine and methyl groups (higher priority) are on the same side of the double bond.
(E)-(1-Fluoroprop-1-en-1-yl)benzene: The fluorine and methyl groups (higher priority) are on opposite sides of the double bond. nih.gov
The stereoselective synthesis of a specific isomer is a significant challenge and a key focus in the preparation of fluoroalkenes. academie-sciences.frnih.gov
The phenyl group in this compound significantly influences the molecule's electronic properties and reactivity. The benzene ring can donate or withdraw electron density through resonance and inductive effects, which in turn affects the reactivity of the fluoroalkenyl moiety. libretexts.orgmsu.edu
Substituents on the benzene ring can further modulate these effects. libretexts.org Electron-donating groups on the ring will increase the electron density of the aromatic system, potentially influencing the reactivity of the double bond and the C-F bond. Conversely, electron-withdrawing groups will decrease the electron density. msu.edu The position of the substituent on the ring (ortho, meta, or para) also plays a crucial role in directing the outcome of further chemical transformations. msu.edu For instance, in electrophilic aromatic substitution reactions, the interplay between the directing effects of the fluoroalkenyl group and any other substituents on the ring will determine the position of the incoming electrophile. libretexts.orgmsu.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-1-fluoroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERQJJTOWFQIE-MBXJOHMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Applications of 1 Fluoroprop 1 En 1 Yl Benzene
Role as a Key Fluorinated Building Block in Target-Oriented Synthesis
(1-Fluoroprop-1-en-1-yl)benzene and its derivatives are valuable building blocks in the synthesis of complex molecules. The presence of the fluorine atom and the double bond allows for a variety of chemical transformations, making it a versatile precursor in target-oriented synthesis. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the double bond and the phenyl ring, enabling selective reactions at different positions of the molecule. This controlled reactivity is crucial for the construction of intricate molecular architectures found in pharmaceuticals and agrochemicals.
The strategic incorporation of the this compound moiety can significantly alter the physicochemical properties of the target molecule. These changes can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability. For instance, the introduction of fluorine can block metabolic pathways, leading to a longer half-life of a drug in the body.
Precursor for Diverse Organofluorine Compounds
The unique chemical structure of this compound makes it a valuable precursor for a wide range of organofluorine compounds.
Synthesis of Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov this compound can be used as a starting material for the synthesis of various fluorinated heterocycles. The double bond can participate in cycloaddition reactions, leading to the formation of five- or six-membered rings. For example, a [3+2] cycloaddition reaction with a suitable 1,3-dipole can yield a five-membered heterocyclic ring containing a fluorine atom. mdpi.com The phenyl group can also be modified to create fused heterocyclic systems.
The synthesis of fluorinated S-heterocycles can be achieved through cycloaddition reactions starting from properly designed fluorine-containing components. mdpi.com The presence of electron-withdrawing fluoroalkyl groups often enhances the reactivity of both dipolarophiles and dienophiles, facilitating these transformations. mdpi.com
Formation of Fluorinated Carbonyl Compounds
Fluorinated carbonyl compounds, such as ketones and aldehydes, are important synthetic intermediates. mdpi.com this compound can be converted into fluorinated carbonyl compounds through various oxidative cleavage methods. For example, ozonolysis of the double bond, followed by a reductive workup, can yield a fluorinated aldehyde. Alternatively, oxidation with stronger oxidizing agents can lead to the formation of a fluorinated carboxylic acid. These fluorinated carbonyl compounds can then be used in a variety of subsequent reactions, such as aldol (B89426) condensations or Grignard reactions, to build more complex molecules.
The synthesis of fluorinated carbonyl compounds can also be achieved by contacting a compound with a specific chemical formula with a catalytic amount of an alkali metal fluoride (B91410) and then recovering the fluorinated carbonyl compound from the reaction product. google.com
Polymerization of Fluorinated Styrenes and Derivatives
The polymerization of fluorinated styrenes, including this compound and its derivatives, has garnered significant attention due to the unique properties of the resulting fluoropolymers. fluorine1.ru These polymers often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from high-performance coatings to advanced materials in the electronics industry.
Controlled Radical Polymerization Techniques (e.g., RAFT, NMP)
To synthesize well-defined fluorinated polymers with controlled molecular weight and narrow molecular weight distributions, controlled radical polymerization techniques are often employed. fluorine1.ru Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are two of the most powerful methods used for this purpose.
RAFT polymerization has proven to be a versatile and effective method for the polymerization of fluorinated styrene (B11656) derivatives. fluorine1.ru It allows for the synthesis of block copolymers and other complex architectures. fluorine1.rufluorine1.ru The choice of the RAFT agent is crucial for the success of the polymerization, and several studies have focused on identifying the most efficient chain transfer agents for different fluorinated monomers. fluorine1.ru
NMP is another valuable technique for the controlled polymerization of fluorinated styrenes. fluorine1.ru This method often utilizes stable nitroxide radicals, such as TEMPO, to control the polymerization process. fluorine1.ru While NMP can be effective, it sometimes requires high reaction temperatures. fluorine1.ru
Key Features of RAFT and NMP for Fluorinated Styrenes
| Polymerization Technique | Key Advantages | Typical Conditions |
|---|---|---|
| RAFT | Excellent control over molecular weight and dispersity. Tolerant to a wide range of functional groups. | Various temperatures, requires a suitable RAFT agent. fluorine1.ruresearchgate.net |
| NMP | Metal-free system. Can produce well-defined polymers. | Often requires higher temperatures (110-150°C). fluorine1.rumdpi.com |
Development of Functionalized Fluoropolymers and Copolymers
The development of functionalized fluoropolymers and copolymers opens up new possibilities for creating materials with tailored properties. By incorporating functional groups into the polymer chain, it is possible to control properties such as solubility, adhesion, and reactivity.
Copolymerization of this compound with other monomers is a common strategy to create functionalized fluoropolymers. For example, copolymerization with a hydrophilic monomer can lead to amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in solution. These materials have potential applications in drug delivery and other biomedical fields.
The synthesis of well-defined fluorinated copolymers has been advanced through various reversible deactivation radical polymerization (RDRP) techniques. acs.org These methods, including iodine-transfer polymerization (ITP), RAFT, and NMP, allow for the creation of copolymers with precise control over their architecture. acs.org
An exploration of the future research directions and emerging opportunities in the study of this compound reveals a landscape rich with potential for innovation. Advances in synthetic methodologies, catalysis, computational chemistry, and complex molecule synthesis are poised to unlock the full potential of this fluorinated building block. The unique electronic properties conferred by the fluorine atom and the propenyl backbone make this compound a target of interest for various applications, driving the need for more sophisticated and efficient chemical strategies.
Q & A
Q. What search strategies mitigate challenges in retrieving relevant literature for fluorinated alkenes like this compound?
- Methodological Answer : Use semantic search tools in SciFinder or Reaxys with filters for "fluoropropenyl" and "benzene derivatives." Avoid over-reliance on "methoxybenzene"-like terms, which retrieve irrelevant analogs . Cross-validate findings with IUPAC nomenclature and CAS registry numbers (e.g., CAS 637-50-3 for structural analogs ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
